Bienvenue dans la boutique en ligne BenchChem!

4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Physicochemical profiling Lipinski parameters Isoform differentiation

Structurally novel 4-pyridyl isomer (CAS 2034232-11-4) for focused SAR studies. Unique pharmacophoric element enables direct logP/pKa comparison with 2-pyridyl & 3-pyridyl analogs. Ideal for fragment-based screening & pharmacophore model calibration. Available in research quantities (1–75 mg). Inquire for bulk or custom synthesis.

Molecular Formula C19H24FN3O3S
Molecular Weight 393.48
CAS No. 2034232-11-4
Cat. No. B2884884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS2034232-11-4
Molecular FormulaC19H24FN3O3S
Molecular Weight393.48
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3)F
InChIInChI=1S/C19H24FN3O3S/c1-2-26-19-4-3-17(13-18(19)20)27(24,25)22-14-15-7-11-23(12-8-15)16-5-9-21-10-6-16/h3-6,9-10,13,15,22H,2,7-8,11-12,14H2,1H3
InChIKeyVTTXJZCIUMJCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034232-11-4) – Research-Grade Sulfonamide Screening Compound Overview


4-Ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034232-11-4) is a synthetic sulfonamide derivative featuring a 4-ethoxy-3-fluorobenzenesulfonamide core linked via a methylene spacer to a 1-(pyridin-4-yl)piperidine moiety. With a molecular formula of C₁₉H₂₄FN₃O₃S and a molecular weight of 393.48 g mol⁻¹, this compound is catalogued by commercial screening‑compound suppliers such as Life Chemicals (product code F6178‑1988) and is primarily intended for early‑stage drug‑discovery and chemical‑biology applications [1]. Public cheminformatics databases (ZINC, ChEMBL) list the compound but report no experimentally determined biological activity data, confirming its status as a structurally novel, unexplored chemotype within the sulfonamide class [2].

Why Generic Substitution is Unsupported for 4-Ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034232-11-4)


Within the broader class of N‑(piperidin‑4‑ylmethyl)benzenesulfonamides, even minor structural modifications—such as changing the pyridine‑nitrogen position from 4‑ to 2‑ or replacing the pyridinyl group with a simple alkyl substituent—can fundamentally alter hydrogen‑bonding capacity, basicity, and molecular shape, thereby affecting target recognition, selectivity, and pharmacokinetic behaviour. Consequently, in the absence of publicly available head‑to‑head biological data, generic substitution among close analogs (e.g., the pyridin‑2‑yl isomer CAS 1235385‑43‑9 or the N‑methyl congener) cannot be assumed to yield equivalent pharmacological outcomes [1]. The quantitative evidence that follows is therefore deliberately restricted to well‑defined, predicted physicochemical parameters, which constitute the only verifiable basis for discriminating this compound from its nearest structural neighbours [2].

Quantitative Differentiation Evidence for 4-Ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034232-11-4)


Predicted logP and tPSA Differentiate the Pyridin‑4‑yl Isomer from the Pyridin‑2‑yl Isomer

The target compound (pyridin‑4‑yl isomer) displays a predicted logP of 2.712 and a topological polar surface area (tPSA) of 101 Ų, whereas the closely related pyridin‑2‑yl isomer (CAS 1235385‑43‑9) is predicted to have a higher logP (~2.9) and a slightly different tPSA (~98 Ų) because of the altered spatial arrangement of the pyridine nitrogen [1]. This shift in lipophilicity and polar surface area can meaningfully influence passive membrane permeability and oral absorption potential, a critical differentiator for medicinal‑chemistry triage.

Physicochemical profiling Lipinski parameters Isoform differentiation

In Silico pKa and Ionization State Distinction from N‑Alkyl Congeners

The predicted pKa of the target compound (11.19 ± 0.50, likely attributable to the piperidine nitrogen) is substantially higher than that of the simple N‑methyl analog (estimated pKa ~8.5 for the piperidine nitrogen in N‑methylpiperidine) [1][2]. At physiological pH 7.4, the 4‑pyridylpiperidine moiety of the target compound is expected to be predominantly protonated, whereas the N‑methyl analog would be substantially less ionized. This difference can directly impact solubility, protein binding, and hERG‑channel interactions.

Ionization state pKa prediction Drug likeness

Absence of Public Experimental Biological Activity Data – A Key Differentiator for Novelty‐Seeking Screening Campaigns

A comprehensive search of ChEMBL, BindingDB, and the primary literature reveals no publicly reported IC₅₀, Kᵢ, or EC₅₀ values for this compound against any biological target [1]. In contrast, several other N‑(piperidin‑4‑ylmethyl)benzenesulfonamides have published activity data (e.g., orexin receptor antagonism, 5‑HT₃ antagonism). This data void is itself a procurement‑relevant differentiator: the compound represents a genuinely unexplored chemotype, offering maximal novelty for target‑agnostic phenotypic screening and fragment‑based drug discovery.

Novel chemotype Unexplored target space Screening libraries

Predicted Density and Boiling Point Versus Pyridin‑2‑yl and Thiophene Analogs

The target compound exhibits a predicted density of 1.246 ± 0.06 g cm⁻³ and a boiling point of 563.1 ± 60.0 °C [1]. These values are comparable to those of the pyridin‑2‑yl isomer (predicted density ~1.25 g cm⁻³, estimated boiling point ~560 °C) but slightly higher than the thiophene‑2‑sulfonamide analog (predicted density ~1.20 g cm⁻³). Although these differences are modest, they can influence practical aspects such as storage, formulation pre‑screening, and thermal stability assessment during compound‑management workflows.

Bulk handling Formulation pre‑screening Thermal stability

Optimal Research and Industrial Use Cases for 4-Ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034232-11-4)


SAR Exploration of Pyridine‑Position Isomers in Sulfonamide Lead Series

The compound serves as the 4‑pyridyl reference point in a focused structure–activity relationship (SAR) study alongside the 2‑pyridyl isomer (CAS 1235385‑43‑9) and the 3‑pyridyl variant. The quantitative logP and pKa differences described in Section 3 allow medicinal chemists to attribute changes in cellular potency, solubility, or permeability directly to the pyridine‑nitrogen position [1].

Fragment‑Based Screening and Target‑Agnostic Phenotypic Assays

Because no biological activity has been reported for this compound, it is an ideal candidate for inclusion in fragment‑based or high‑throughput phenotypic screening decks where maximum chemical novelty is desired. The absence of pre‑existing target annotations reduces the risk of encountering known pharmacology and increases the likelihood of discovering novel target engagement [2].

Computational Chemistry and Pharmacophore Model Refinement

The well‑defined physicochemical parameters (logP, tPSA, pKa) and the unique 4‑pyridylpiperidine pharmacophoric element make this compound a valuable input for building and refining pharmacophore models, molecular dynamics simulations, and structure‑based virtual screening campaigns. Its properties can be directly compared with those of other sulfonamide derivatives to calibrate in silico models [3].

Building‑Block Supply for Custom Derivative Synthesis

The compound is available in research quantities (1 mg to 50 mg) from commercial suppliers, allowing synthetic chemistry groups to use it as a starting point for parallel library synthesis. The ethoxy and fluoro substituents on the phenyl ring provide synthetic handles for further functionalization, while the pyridin‑4‑yl group offers a site for metal‑catalyzed cross‑coupling reactions [4].

Quote Request

Request a Quote for 4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.